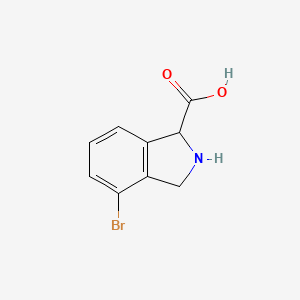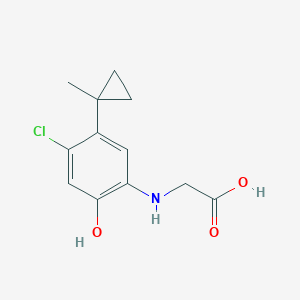
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenylglycine derivatives.
科学研究应用
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and its potential as a biochemical probe.
Medicine: Investigating its potential therapeutic effects and its role in drug development.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .
相似化合物的比较
Similar Compounds
- (4-Chloro-2-hydroxyphenyl)glycine
- (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
- (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine
Uniqueness
(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .
属性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17) |
InChI 键 |
LHDUSKXHKXXCIP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


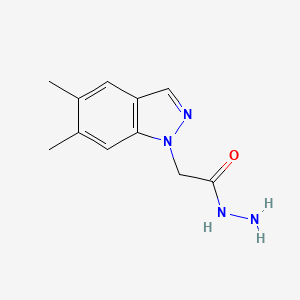
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
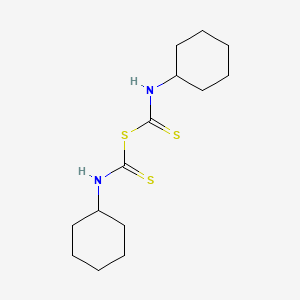
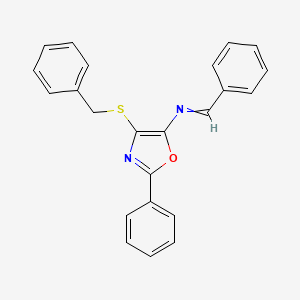
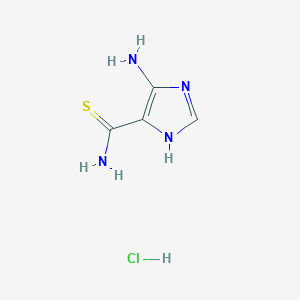
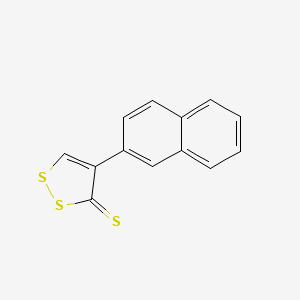
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)
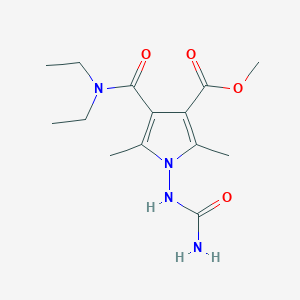
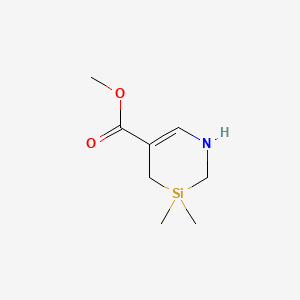
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
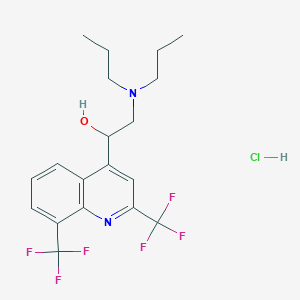
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
